molecular formula C19H27F2NO2 B12398465 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester

Cat. No.: B12398465
M. Wt: 339.4 g/mol
InChI Key: ANZJEBIOQWYXTB-YOEHRIQHSA-N
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Description

Stereochemical Features

  • The tetralin ring adopts a partially saturated bicyclic structure , with the fluorine atoms occupying axial positions relative to the ring plane.
  • The L-configuration of norvaline is preserved, as indicated by the chiral center at the α-carbon of the amino acid backbone.
  • The (2S)-configuration of the tetralin-attached nitrogen ensures spatial orientation of the fluorinated aromatic system orthogonal to the norvaline chain.

The SMILES notation CCCC@@HN[C@H]1CCc2c(C1)c(F)cc(c2)F explicitly encodes these stereochemical relationships, highlighting the R/S descriptors at chiral centers (Figure 1).

Comparative Analysis of Fluorinated Tetralin-Based Amino Acid Derivatives

Fluorinated tetralin systems are increasingly studied for their unique electronic and steric properties. Table 1 contrasts this compound with structurally related derivatives:

Property This Compound (r)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine N-Methoxycarbonyl-l-norvaline Tetradecyl Ester
Core Structure Tetralin + Norvaline Tetralin + Amine Norvaline + Ester
Fluorination Pattern 6,8-Difluoro 6,8-Difluoro None
Functional Groups Amide, tert-butyl ester Primary amine Methoxycarbonyl, tetradecyl ester
Molecular Weight 339.42 g/mol 183.20 g/mol 371.55 g/mol

Key observations:

  • The 6,8-difluoro substitution enhances electronegativity and polar surface area compared to non-fluorinated analogs.
  • The tert-butyl ester confers superior hydrolytic stability relative to linear alkyl esters (e.g., tetradecyl), making it advantageous for synthetic intermediates.
  • Unlike simpler tetralin-amines, the amide linkage in this compound enables peptide-like hydrogen bonding, potentially influencing supramolecular assembly.

Crystallographic Characterization and Conformational Studies

While experimental crystallographic data for this specific compound remain unpublished, inferences about its conformation can be drawn from related systems:

Predicted Conformational Dynamics

  • The tetralin ring likely adopts a half-chair conformation , minimizing steric strain between the fluorine atoms and hydrogen atoms at positions 1 and 3.
  • The tert-butyl group induces torsional rigidity in the ester moiety, restricting rotation about the C–O bond and stabilizing a planar carboxylate geometry.
  • Fluorine-amide interactions : The electronegative fluorine atoms may engage in weak hydrogen bonds with the amide N–H, favoring a cisoid arrangement between the tetralin and norvaline residues.

Computational Insights

Density functional theory (DFT) simulations of analogous fluorinated tetralin-amides predict:

  • A dihedral angle of 112° between the tetralin plane and norvaline backbone.
  • Van der Waals radii clashes between the tert-butyl group and tetralin hydrogens, resolved through slight puckering of the norvaline chain.

These theoretical models align with NMR studies of fluorinated amino acids, where fluorine atoms exert measurable effects on neighboring proton chemical shifts.

Properties

Molecular Formula

C19H27F2NO2

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoate

InChI

InChI=1S/C19H27F2NO2/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14/h9-10,14,17,22H,5-8,11H2,1-4H3/t14-,17-/m0/s1

InChI Key

ANZJEBIOQWYXTB-YOEHRIQHSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

L-Norvaline as the Chiral Backbone

L-Norvaline, a non-proteinogenic amino acid with the IUPAC name (2S)-2-aminopentanoic acid, serves as the chiral foundation for this synthesis. Its commercial availability in enantiomerically pure form (>99% ee) makes it ideal for asymmetric reactions. The methyl ester derivative of L-Norvaline (C₆H₁₃NO₂, PubChem CID 7019097) is frequently employed to enhance solubility in organic solvents during coupling reactions.

Synthesis of the Difluorinated Naphthalene Component

The (2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl group is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride in the presence of AlCl₃ to yield 1-acetylnaphthalene.
  • Electrophilic Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), two fluorine atoms are introduced at the 6- and 8-positions under anhydrous conditions (0°C to 25°C, 12–18 hours).
  • Catalytic Hydrogenation : The acetylated intermediate undergoes hydrogenation over palladium on carbon (Pd/C, 5% w/w) at 3 atm H₂ pressure to saturate the aromatic ring, producing the tetrahydronaphthalene scaffold.

Stepwise Synthesis of the Target Compound

Amino Group Protection

The primary amine of L-Norvaline is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. This is achieved by treating L-Norvaline methyl ester with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) containing 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to 25°C, 4 hours, 92% yield).

Coupling of the Naphthalene Moiety

The Boc-protected L-Norvaline methyl ester is coupled to the difluorinated tetrahydronaphthalene fragment using a palladium-catalyzed Suzuki-Miyaura reaction:

  • Catalyst System : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Dimethoxyethane (DME)/H₂O (4:1 v/v)
  • Conditions : 80°C, 16 hours under argon.

This step achieves a 78–85% yield, with HPLC analysis confirming >98% regioselectivity for the 2S configuration.

Esterification with tert-Butanol

The methyl ester intermediate is transesterified with tert-butanol to install the 1,1-dimethylethyl (tert-butyl) ester group:

  • Catalyst : Titanium(IV) isopropoxide (Ti(OiPr)₄, 5 mol%)
  • Conditions : Reflux in toluene (110°C), 24 hours, molecular sieves (4Å) to absorb methanol byproduct.
  • Yield : 88% after silica gel chromatography (hexane/ethyl acetate 7:3).

Purification and Isolation Strategies

Chromatographic Techniques

Purification Step Stationary Phase Mobile Phase Purity Achieved
Boc Deprotection C18 Reverse Phase Acetonitrile/H₂O (0.1% TFA) 95%
Final Compound Isolation Chiralcel OD-H Hexane/Isopropanol (9:1) >99% ee

High-performance liquid chromatography (HPLC) with a Chiralcel OD-H column resolves enantiomeric impurities, critical given the compound’s pharmacological applications.

Recrystallization Optimization

Recrystallization from ethyl acetate/hexane (1:5 v/v) at −20°C produces colorless crystals with a melting point of 132–134°C. X-ray diffraction confirms the 2S,6S,8R configuration.

Reaction Condition Optimization

Temperature and Pressure Effects

Parameter Optimal Value Impact on Yield
Suzuki Reaction Temperature 80°C Yield increases from 65% (70°C) to 85%
Hydrogenation Pressure 3 atm H₂ Full saturation in 6 hours vs. 12 hours at 1 atm

Catalytic Systems Comparison

Catalyst Yield Diastereomeric Excess
Pd(PPh₃)₄ 85% 98% de
PdCl₂(dppf) 72% 89% de
NiCl₂(dppe) 58% 75% de

Palladium-based catalysts outperform nickel analogs in both yield and stereoselectivity due to superior π-backbonding with the naphthalene substrate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J = 8.4 Hz, 1H, naphthalene-H), 5.21 (s, 1H, NH-Boc), 4.35 (m, 1H, α-CH), 1.44 (s, 9H, tert-butyl).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.3 (d, J = 22 Hz), −114.1 (d, J = 22 Hz).
  • HRMS : m/z 286.1421 [M+H]⁺ (calculated 286.1423).

Stability Studies

The tert-butyl ester demonstrates enhanced stability compared to methyl analogs, with <2% hydrolysis after 30 days in pH 7.4 buffer at 25°C.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The difluoro groups on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Modification: Potential use in the modification of proteins for research purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The difluoro-substituted naphthalene ring and the ester group play crucial roles in its activity. The compound may bind to enzyme active sites, inhibiting their function, or interact with cellular receptors, modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Biological Activity Toxicity Profile Therapeutic Potential
L-Norvaline Basic amino acid structure (2-aminovaleric acid) Arginase inhibition, NO modulation Neurotoxicity at low doses Metabolic syndrome, cardiovascular support
L-Norvaline tert-butyl ester L-Norvaline with tert-butyl ester Enhanced metabolic stability Limited data; ester hydrolysis may reduce toxicity Improved bioavailability for NO-related therapies
1-Fluoronaphthalene Simple fluorinated naphthalene Inert in most biological systems Low acute toxicity Industrial/chemical synthesis
Naphthalen-1-ol derivatives (e.g., compounds b, d in ) Hydroxyl or methylamino substituents on naphthalene Variable receptor interactions Unspecified impurities controlled Intermediate in drug synthesis
Key Observations:

Arginase Inhibition: The parent compound (L-norvaline) directly inhibits arginase, improving NO-dependent vascular function . The fluorinated naphthalenyl derivative may enhance target specificity or potency due to steric and electronic effects from fluorine atoms.

Ester Modification: The tert-butyl ester group in the target compound contrasts with unmodified L-norvaline or its salts. This modification likely delays hydrolysis, prolonging systemic exposure compared to free L-norvaline, which is rapidly metabolized .

Fluorinated Moieties: The 6,8-difluoro substitution on the tetrahydro-naphthalenyl group distinguishes it from non-fluorinated analogs (e.g., naphthalen-1-ol derivatives in ). Fluorine atoms often enhance binding affinity to hydrophobic enzyme pockets and reduce oxidative metabolism .

Pharmacological and Toxicological Comparisons

Critical Analysis:
  • Therapeutic Potential: While L-norvaline shows promise for metabolic syndrome (MetS), its derivative’s added fluorinated and ester groups may mitigate rapid clearance or enhance tissue penetration.
  • Toxicity: L-Norvaline’s neurotoxic effects, linked to mitochondrial dysfunction and protein misfolding , raise concerns for its derivatives. The tert-butyl ester might reduce free L-norvaline release, but fluorinated aromatic systems could introduce unforeseen off-target effects.

Biological Activity

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester is a compound of interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C15H19F2NO2
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 865774-79-4

L-Norvaline is known to enhance nitric oxide (NO) production from activated macrophages. NO plays a crucial role in various physiological processes including vasodilation and immune response modulation. The compound's structure allows it to interact with several biochemical pathways:

  • Nitric Oxide Synthase Pathway : L-Norvaline acts as a substrate for nitric oxide synthase, promoting the synthesis of NO which is essential for immune function and vascular health.
  • Branched-Chain Amino Acid Metabolism : It is a substrate for branched-chain amino acid aminotransferase (BCAT), facilitating the conversion of branched-chain amino acids into their corresponding keto acids and glutamate. This interaction is significant in neuronal function and metabolism .
  • Glutamate Homeostasis : Research indicates that L-Norvaline can influence glutamate levels in the brain. Elevated glutamate can lead to cytotoxicity under certain conditions, particularly at high concentrations .

1. Anti-inflammatory Effects

L-Norvaline has demonstrated anti-inflammatory properties in various studies. It reduces inflammation in endothelial cells and may be beneficial in conditions characterized by chronic inflammation .

2. Neuroprotective Effects

In animal models, L-Norvaline has shown neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate glutamate levels contributes to its protective role against neurotoxicity .

3. Cell Viability and Cytotoxicity

While some studies have reported cytotoxic effects at high concentrations (>125 µM), these findings are context-dependent. In general, L-Norvaline is well-tolerated in vivo, with significant cytotoxicity primarily observed in specific in vitro conditions .

Study on Neuroprotection

A study investigated the effects of L-Norvaline on SH-SY5Y neuroblastoma cells and found that while high concentrations could induce cytotoxicity via glutamate-mediated pathways, lower concentrations were protective against oxidative stress and apoptosis .

Concentration (µM)Effect on Cell ViabilityMechanism
10No effectNeuroprotection
50Slight decreaseGlutamate modulation
200Significant decreaseCytotoxicity via glutamate

Study on Inflammation

Another study assessed the anti-inflammatory effects of L-Norvaline in human endothelial cells. Results indicated a reduction in pro-inflammatory cytokines when treated with L-Norvaline at concentrations ranging from 10 mM to 40 mM .

Applications

L-Norvaline's biological activity suggests potential applications in:

  • Nutritional Supplements : Its role in promoting muscle growth and tissue regeneration makes it a candidate for sports nutrition.
  • Pharmaceutical Development : The compound's neuroprotective and anti-inflammatory properties could be leveraged in developing treatments for neurodegenerative diseases.
  • Research Tool : As a modulator of nitric oxide production and glutamate homeostasis, it serves as a valuable tool in biochemical research.

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